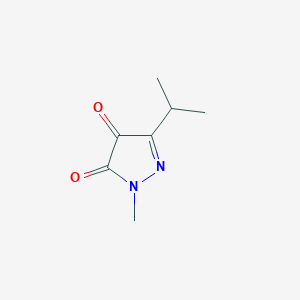
3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isopropyl hydrazine with 1-methyl-3-oxobutan-1-one in the presence of an acid catalyst . The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Applications De Recherche Scientifique
3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar in structure but with different substituents, leading to varied reactivity and applications.
3-Methyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with distinct functional groups and properties.
Activité Biologique
3-Isopropyl-1-methyl-1H-pyrazole-4,5-dione, also known as a derivative of pyrazolone, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
- IUPAC Name: this compound
- CAS Number: 216319-92-5
- Molecular Formula: C8H12N2O2
- Molecular Weight: 168.19 g/mol
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a study evaluating various pyrazole compounds found that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active compounds in the series tested .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 | Excellent |
| 4a | 0.25 | Excellent |
Anticancer Potential
Research has indicated that pyrazole derivatives may possess anticancer properties. A systematic review noted that compounds related to this compound showed potential against various cancer cell lines, including MCF7 and NCI-H460. The growth inhibition (GI) values for these compounds were promising, suggesting their potential as anticancer agents .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Pyrazole derivatives can inhibit enzymes involved in critical metabolic pathways.
- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Biofilm Disruption : The compound has shown efficacy in inhibiting biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
Study on Antimicrobial Efficacy
In a recent study, researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial efficacy against clinically relevant pathogens. The most active derivative demonstrated a remarkable ability to inhibit biofilm formation and showed significant bactericidal activity .
Evaluation of Anticancer Properties
Another investigation focused on the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The results indicated that some compounds led to significant apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Propriétés
Numéro CAS |
216319-92-5 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
2-methyl-5-propan-2-ylpyrazole-3,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)5-6(10)7(11)9(3)8-5/h4H,1-3H3 |
Clé InChI |
GHYGAEFGRJDOIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=O)C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















